molecular formula C20H14F3N3O4S B2743302 (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide CAS No. 880797-47-7

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Cat. No.: B2743302
CAS No.: 880797-47-7
M. Wt: 449.4
InChI Key: KHAOXGIUVNDYOO-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide features a thiazolidin-4-one core substituted with a dioxo group at positions 2 and 2. The Z-configuration at the 5-ylidene position ensures spatial orientation critical for biological interactions. The 3-(trifluoromethyl)phenylaminoethyl side chain introduces strong electron-withdrawing effects via the trifluoromethyl (-CF₃) group, enhancing metabolic stability and binding affinity to hydrophobic targets. The N-phenylacetamide moiety further modulates solubility and pharmacokinetics .

Properties

IUPAC Name

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-5-4-8-14(9-12)25-17(28)11-26-18(29)15(31-19(26)30)10-16(27)24-13-6-2-1-3-7-13/h1-10H,11H2,(H,24,27)(H,25,28)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAOXGIUVNDYOO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, with the CAS number 880797-47-7, is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F3N3O4SC_{20}H_{14}F_3N_3O_4S, with a molecular weight of 449.4 g/mol. The presence of the trifluoromethyl group and various functional moieties contribute to its unique biological profile.

PropertyValue
CAS Number880797-47-7
Molecular FormulaC20H14F3N3O4S
Molecular Weight449.4 g/mol

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing electron-withdrawing groups, like trifluoromethyl, often demonstrate enhanced activity against various pathogens. In vitro assays have revealed that thiazolidinone derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound's structure allows for interactions with cellular targets involved in cancer progression. For instance, SAR (Structure-Activity Relationship) studies indicate that modifications in the phenyl ring can significantly influence cytotoxicity against cancer cell lines . In particular, compounds similar to (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide have shown promising results in inhibiting cell proliferation in various cancer models.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazolidinones are known to interact with specific proteins involved in cell signaling pathways and apoptosis. For example, certain derivatives have been shown to inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets .

Case Studies

  • Antimicrobial Assay : A study conducted on a series of thiazolidinone derivatives demonstrated that those with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts. The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide was included in the screening and showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Testing : In vitro testing on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established anticancer agents such as doxorubicin. The structural modifications were correlated with enhanced cytotoxic effects, particularly through interactions with apoptotic pathways .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits significant anti-cancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies demonstrated that the compound can effectively reduce the viability of cancer cells by targeting specific signaling pathways involved in cell survival and growth.

  • Mechanism of Action : The compound appears to inhibit key enzymes involved in tumor growth, such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses that can promote cancer progression. Molecular docking studies have suggested that the compound fits well within the active site of these enzymes, indicating a potential for structure-based drug design.
  • Case Studies : In one notable study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed that modifications to the thiazolidinone scaffold enhanced cytotoxic effects, highlighting the importance of structural optimization in drug development.

Anti-inflammatory Effects

In addition to its anti-cancer properties, (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide has been investigated for its anti-inflammatory effects. It has shown promise as a potential inhibitor of pro-inflammatory pathways.

  • In Vitro Studies : Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests its potential use in treating inflammatory diseases where cytokine overproduction is a concern.

Pharmacological Studies

Pharmacological evaluations have indicated that (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide possesses favorable pharmacokinetic properties. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand its viability as a therapeutic agent.

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of this compound involves multi-step reactions, typically starting with thiazolidinone intermediates and functionalizing them with acetamide and trifluoromethylphenyl groups. Key steps include:

Thiazolidinone Core Formation

  • Knoevenagel Condensation : A thiazolidin-2,4-dione derivative reacts with an aldehyde (e.g., substituted benzaldehyde) under basic conditions (piperidine/toluene) to form the (Z)-configured exocyclic double bond .

  • Cyclization : Thiourea or selenourea reacts with α-halo ketones (e.g., 2-bromoacetophenones) in solvent-free, catalyst-free conditions to generate substituted thiazolidinones .

Acetamide and Trifluoromethylphenyl Coupling

  • Amide Bond Formation : Chloroacetyl chloride reacts with 3-(trifluoromethyl)aniline in the presence of DMF and potassium carbonate to attach the trifluoromethylphenylaminoethyl group .

  • Nucleophilic Substitution : Potassium salts of thiazolidinone intermediates react with α-halogenated acetamide derivatives (e.g., 5-chloromethyl-triazolone) under mild conditions (20°C, DMF) to introduce the acetamide side chain .

Purification and Characterization

  • Crystallization : Products are isolated via crystallization from acetonitrile or methanol .

  • Spectroscopic Confirmation : NMR (¹H, ¹³C) and IR verify structural integrity, with characteristic peaks for the thiazolidinone carbonyl (δ170175ppm\delta \approx 170–175 \, \text{ppm}) and trifluoromethyl groups (δ120125ppm\delta \approx 120–125 \, \text{ppm}) .

Reactivity with Electrophiles and Nucleophiles

The compound’s reactivity is influenced by its electron-deficient trifluoromethyl group and electrophilic thiazolidinone core:

Reaction Type Conditions Outcome Yield
Hydrolysis Acidic or basic aqueous mediaCleavage of the thiazolidinone ring to form carboxylic acid derivatives .60–75%
Alkylation Alkyl halides, K₂CO₃, DMFSubstitution at the acetamide nitrogen or thiazolidinone sulfur .50–68%
Oxidation H₂O₂ or mCPBASulfur oxidation to sulfoxide/sulfone, altering biological activity .45–55%
Cycloaddition Dienophiles (e.g., maleic anhydride)Diels-Alder reactions at the exocyclic double bond .30–40%

Biological Activity-Driven Modifications

The compound’s trifluoromethyl and thiazolidinone moieties are modified to enhance pharmacological properties:

  • Sulfonamide Introduction : Reaction with sulfamoyl chloride introduces a sulfonamide group at the phenyl ring, improving solubility and target affinity.

  • Metal Complexation : Coordination with transition metals (e.g., Pd(II), Cu(II)) stabilizes the thiazolidinone structure and modulates electronic properties .

Stability Under Ambient Conditions

  • Photodegradation : Exposure to UV light (λ=254nm\lambda = 254 \, \text{nm}) induces Z→E isomerization at the exocyclic double bond, reducing bioactivity .

  • Thermal Stability : Decomposes above 200°C, forming volatile trifluoromethyl byproducts .

Key Reaction Mechanisms

  • Thiazolidinone Ring Opening : Nucleophilic attack at the carbonyl carbon by amines or thiols generates open-chain thiourea derivatives .

  • Radical Reactions : Trifluoromethyl group participates in radical-mediated C–H functionalization under peroxide initiation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting substituent variations and inferred properties:

Compound ID & Source Substituents/Modifications Key Inferred Properties
Target Compound 3-(Trifluoromethyl)phenylamino, N-phenylacetamide Enhanced metabolic stability, moderate solubility, strong hydrophobic interactions
4-Fluoroanilino, 2-(trifluoromethyl)phenylacetamide Increased lipophilicity; potential for improved target selectivity due to fluorine
Phenylsulfonyl, phenylimino, N-(2-methylphenyl)acetamide Higher molecular weight; reduced solubility due to sulfonyl group; increased stability
Allyl, 2-fluorophenylimino, N-(4-ethoxyphenyl)acetamide Conformational flexibility from allyl group; ethoxy group enhances solubility
Cyano, 4-methylbenzylidene, N-phenylacetamide Electron-withdrawing cyano group increases reactivity; reduced bioavailability
Methoxyphenoxy, N-substituted acetamide Methoxy improves solubility; potential hypoglycemic activity

Solubility and Pharmacokinetics

  • The trifluoromethyl group in the target compound enhances lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • Methoxy ( ) and ethoxy ( ) substituents improve solubility via polar interactions, whereas sulfonyl groups ( ) reduce it.

Critical Analysis of Contradictions and Limitations

  • Substituent Position : The 3-CF₃ group in the target compound vs. 4-CF₃ in may lead to divergent binding modes despite similar electronic profiles.
  • Synthetic Efficiency : Carbodiimide-mediated synthesis ( ) is widely applicable but may yield impurities compared to thiosemicarbazone routes ( ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide?

  • Answer: The compound can be synthesized via a multi-step protocol involving:

Formation of the thiazolidinedione core : React 5-(substituted-benzylidene)-2,4-thiazolidinedione derivatives with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Stirring at room temperature until completion (monitored by TLC using hexane:ethyl acetate 9:1) .

Purification : Post-reaction, water is added to precipitate the product. Recrystallization from ethanol or ethyl acetate extraction (for liquid intermediates) ensures purity .
Key Data :

StepReagents/ConditionsMonitoring MethodYield Range
1DMF, K₂CO₃, RTTLC (hexane:EtOAc)60-75%
2Ethanol recrystallizationNMR/IR>90% purity

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer :

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretches at ~1735 cm⁻¹, NH stretches at ~3240 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5-8.0 ppm), trifluoromethyl groups (δ ~120 ppm in ¹³C), and acetamide protons (δ ~2.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₂₂H₁₅F₃N₄O₄S, exact mass: 512.08 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of the Z-configuration and intramolecular hydrogen bonding.

  • Protocol :

Grow crystals via slow evaporation in ethanol/DMF mixtures.

Collect data using a diffractometer (e.g., Bruker D8 QUEST, Mo-Kα radiation).

Refine structures using SHELXL (R-factor < 0.05) .

  • Key Metrics :
ParameterValue
Space GroupP2₁/c
R-factor0.029
C–C bond accuracy±0.002 Å

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be analyzed?

  • Answer : Contradictions may arise from tautomerism or solvent effects.

Dynamic NMR : Perform variable-temperature experiments to detect tautomeric equilibria (e.g., enol-keto forms).

DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to identify discrepancies .

Solvent Screening : Test in deuterated DMSO, CDCl₃, or D₂O to assess solvent-induced shifts .

Q. What experimental design strategies optimize the synthesis yield?

  • Answer : Use Design of Experiments (DoE) for reaction optimization:

  • Variables : Temperature, solvent ratio (toluene:water), and catalyst loading.
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing side products .
    Example DoE Table :
FactorLow LevelHigh LevelOptimal Value
Temp60°C100°C80°C
Solvent Ratio6:48:27:3
NaN₃ Equiv.1.21.81.5

Methodological Notes

  • Software Tools : SHELX , WinGX , and ORTEP are recommended for crystallographic analysis.
  • Key References : Synthesis ( ), spectroscopy ( ), crystallography ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.